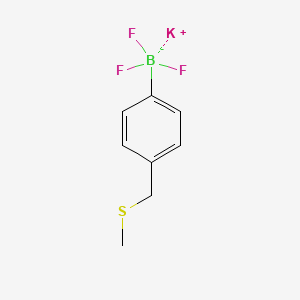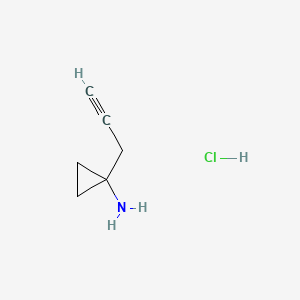
5,5,5-Trifluoropent-3-yn-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,5,5-Trifluoropent-3-yn-2-ol is an organofluorine compound characterized by the presence of three fluorine atoms attached to the terminal carbon of a pentynol chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5,5,5-Trifluoropent-3-yn-2-ol typically involves the reaction of trifluoromethyl ketones with suitable reagents. One common method includes the use of n-butyllithium (n-BuLi) and diisopropylamine in tetrahydrofuran (THF) at low temperatures, followed by the addition of the ketone . This reaction sequence allows for the formation of the desired trifluoromethylated alcohol.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the scalability of the synthetic route mentioned above suggests that similar conditions could be adapted for larger-scale production, with appropriate optimization for yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
5,5,5-Trifluoropent-3-yn-2-ol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The triple bond can be reduced to form alkenes or alkanes.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) can be employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include trifluoromethylated ketones, alkenes, alkanes, and substituted derivatives, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
5,5,5-Trifluoropent-3-yn-2-ol has several applications in scientific research:
Biology: Its derivatives are investigated for their potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: The compound and its analogues are explored for their potential use in drug development, particularly in the design of enzyme inhibitors and other therapeutic agents.
Mécanisme D'action
The mechanism by which 5,5,5-Trifluoropent-3-yn-2-ol exerts its effects is primarily through its interaction with various molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological membranes and enzymes. The specific pathways involved depend on the particular application and target molecule.
Comparaison Avec Des Composés Similaires
Similar Compounds
5,5,5-Trifluoro-2-methylpent-3-yn-2-ol: A closely related compound with a similar structure but with a methyl group at the second carbon.
5,5,5-Trifluoropent-3-yn-2-one: Another related compound where the alcohol group is replaced by a ketone.
Uniqueness
5,5,5-Trifluoropent-3-yn-2-ol is unique due to its specific combination of a trifluoromethyl group and a terminal alkyne, which imparts distinct reactivity and stability compared to other fluorinated compounds.
Propriétés
Numéro CAS |
124550-97-6 |
|---|---|
Formule moléculaire |
C5H5F3O |
Poids moléculaire |
138.09 g/mol |
Nom IUPAC |
5,5,5-trifluoropent-3-yn-2-ol |
InChI |
InChI=1S/C5H5F3O/c1-4(9)2-3-5(6,7)8/h4,9H,1H3 |
Clé InChI |
UHGWURGSCDBZRO-UHFFFAOYSA-N |
SMILES canonique |
CC(C#CC(F)(F)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[(Difluoromethoxy)methyl]cyclobutan-1-amine hydrochloride](/img/structure/B15297184.png)

![rac-tert-butyl N-[(1R,2S)-2-aminocyclooctyl]carbamate hydrochloride](/img/structure/B15297211.png)
![{6-Oxa-2-azaspiro[4.5]decan-7-yl}methanol hydrochloride](/img/structure/B15297220.png)



![3-{[Ethyl(methyl)amino]methyl}benzoicacidhydrochloride](/img/structure/B15297248.png)
![ethyl 1H,4H,5H,6H-pyrrolo[3,4-d]imidazole-2-carboxylate dihydrochloride](/img/structure/B15297268.png)
![rac-(1R,2R,4R)-2-bromobicyclo[2.2.1]heptan-7-one](/img/structure/B15297276.png)

![tert-butylN-{8,8-difluoro-3-azabicyclo[3.2.1]octan-1-yl}carbamatehydrochloride](/img/structure/B15297284.png)

